molecular formula C13H11F3N2O2 B12212334 Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1049114-56-8

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12212334
CAS No.: 1049114-56-8
M. Wt: 284.23 g/mol
InChI Key: AOHCRNNMGWJHKG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and significant applications in various fields. The compound features a quinoline core substituted with an amino group at the 4-position, a trifluoromethyl group at the 8-position, and an ethyl ester at the 3-carboxylate position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-amino-3-(trifluoromethyl)benzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

  • Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Comparison: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Biological Activity

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with an amino group at the 4-position and a trifluoromethyl group at the 8-position. The carboxylate functionality is located at the 3-position, which contributes to its chemical reactivity and biological profile.

Quinoline derivatives, including this compound, are known to exert their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds often inhibit critical enzymes such as topoisomerases, thymidylate synthase, and protein kinases, which are essential for DNA replication and cell proliferation .
  • Antiproliferative Activity : The compound exhibits moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), suggesting potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects:

Cell LineIC50 (µM)Activity
MCF-715Moderate
HePG220Moderate
HCT-116>50Weak

The compound's ability to inhibit cell growth suggests it may be a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. Studies have reported that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

  • Antiviral Activity : In studies focusing on antiviral properties, derivatives of quinoline structures similar to this compound have been shown to exhibit significant activity against enteroviruses. A structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group enhances antiviral potency compared to non-fluorinated analogs .
  • Selectivity Index : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), indicates that this compound maintains a favorable profile for therapeutic applications. For example, a SI of greater than 10 has been observed in certain studies, suggesting a good therapeutic window .

Properties

IUPAC Name

ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)8-6-18-11-7(10(8)17)4-3-5-9(11)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHCRNNMGWJHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656510
Record name Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049114-56-8
Record name Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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